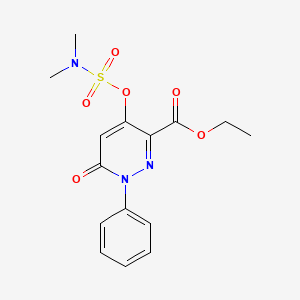

ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Beschreibung

Ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridazine ring, a phenyl group, and a sulfamoyl ester

Eigenschaften

IUPAC Name |

ethyl 4-(dimethylsulfamoyloxy)-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O6S/c1-4-23-15(20)14-12(24-25(21,22)17(2)3)10-13(19)18(16-14)11-8-6-5-7-9-11/h5-10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKLWFZUWCWEHRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)N(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps. One common route includes the formation of the pyridazine ring followed by the introduction of the phenyl group and the sulfamoyl ester. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several notable applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects:

- Anticancer Activity : Research indicates that derivatives of pyridazine compounds can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can act as inhibitors of mitotic kinesin Eg5, which is crucial in cancer treatment .

Enzyme Modulation

The compound may interact with various biological targets:

- Enzyme Inhibition : Ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can modulate enzyme activity by binding to active sites or altering conformational states, which could lead to therapeutic benefits in conditions such as metabolic disorders or cancer .

Synthetic Chemistry

Due to its unique functional groups, this compound serves as an intermediate in synthetic pathways:

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized derivatives |

| Reduction | Sodium borohydride | Reduced derivatives |

These reactions highlight the versatility of ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate in synthetic methodologies .

Case Studies

Several studies have documented the applications of this compound:

Case Study 1: Anticancer Properties

A study demonstrated that derivatives similar to ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyldihydropyridazine exhibited significant cytotoxicity against various cancer cell lines. This suggests potential development pathways for new anticancer drugs .

Case Study 2: Enzyme Interaction Studies

Research focusing on enzyme interactions revealed that compounds with similar structures could effectively inhibit specific enzymes involved in metabolic pathways, indicating their potential use in treating metabolic disorders .

Wirkmechanismus

The mechanism of action of ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridazine derivatives and sulfamoyl esters. These compounds share structural features with ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate but may differ in their specific functional groups or overall structure.

Uniqueness

What sets ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate apart is its combination of a pyridazine ring with a phenyl group and a sulfamoyl ester. This unique structure can confer specific properties, such as enhanced stability or reactivity, making it particularly valuable for certain applications.

Biologische Aktivität

Ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridazine core with a sulfamoyl group and an ethyl ester functional group. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly its role as an inhibitor of specific enzymes and its effects on cellular pathways.

1. Enzyme Inhibition

Research indicates that the compound exhibits significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which is beneficial in treating neurodegenerative diseases such as Alzheimer's.

Table 1: Inhibition Potency of Ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

| Compound Name | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| Ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate | AChE | 0.29 ± 0.21 | |

| Physostigmine | AChE | 0.10 ± 0.05 |

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant properties, which are crucial for combating oxidative stress in cells. Studies have demonstrated that it scavenges free radicals effectively.

Table 2: Antioxidant Activity Assays

| Assay Type | Result (IC50 μM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 15.5 ± 0.5 | |

| ABTS Radical Scavenging | 12.3 ± 0.7 |

The mechanism by which ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exerts its biological effects likely involves the following pathways:

- Acetylcholinesterase Inhibition : By binding to the active site of AChE, the compound prevents the breakdown of acetylcholine, thereby enhancing cholinergic transmission.

- Antioxidative Mechanism : The sulfamoyl group may contribute to the radical scavenging ability through electron donation or chelation of metal ions that catalyze oxidative reactions.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

-

Neuroprotective Effects : In a study using rat models of Alzheimer's disease, administration of the compound led to improved cognitive function and reduced markers of oxidative stress in brain tissues.

"The results suggest that ethyl 4-((N,N-dimethylsulfamoyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may serve as a potential therapeutic agent for neurodegenerative disorders."

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.